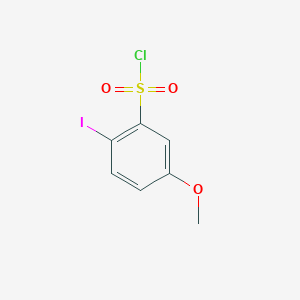

2-Iodo-5-methoxybenzenesulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2-iodo-5-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUTEOEJCFDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 5 Methoxybenzenesulfonyl Chloride and Analogous Substituted Aryl Sulfonyl Chlorides

Direct Chlorosulfonylation Approaches for Aromatic Systems

Direct chlorosulfonylation involves the introduction of a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring in a single step, typically through electrophilic aromatic substitution.

The direct reaction of aromatic compounds with chlorosulfonic acid (ClSO₃H) is a well-established and widely used method for the preparation of aryl sulfonyl chlorides. pageplace.detandfonline.com This electrophilic aromatic substitution reaction is versatile, applicable to a broad range of aromatic systems. globalspec.com The reaction typically involves treating the aromatic substrate with an excess of chlorosulfonic acid. globalspec.com The use of a molar excess of the reagent drives the reaction towards the formation of the sulfonyl chloride. pageplace.de

The mechanism of this reaction involves the generation of the electrophile, SO₂Cl⁺, from the auto-protolysis of chlorosulfonic acid. stackexchange.com The aromatic ring then attacks this electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. msu.edu Subsequent loss of a proton restores the aromaticity of the ring and yields the aryl sulfonyl chloride. msu.edu The reaction conditions, such as temperature and the ratio of reactants, can be controlled to favor the formation of the sulfonyl chloride over the corresponding sulfonic acid. stackexchange.com For many aromatic ethers, this method provides excellent yields of the corresponding sulfonyl chlorides, which can be readily converted into crystalline sulfonamides for characterization. lookchem.com

Table 1: Examples of Chlorosulfonic Acid-Mediated Synthesis of Aryl Sulfonyl Chlorides This table is generated based on data for analogous compounds, as specific data for 2-Iodo-5-methoxybenzenesulfonyl chloride was not available in the search results.

| Starting Material | Product | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Anisole (B1667542) | 4-Methoxybenzenesulfonyl chloride | Chlorosulfonic acid | Chloroform, 0 °C | High | globalspec.com |

| Toluene | 4-Methylbenzenesulfonyl chloride | Chlorosulfonic acid | Neat, room temp. | >90% | pageplace.de |

Sulfuryl chloride (SO₂Cl₂) is another reagent that can be employed in the synthesis of sulfonyl chlorides. However, its direct use for the chlorosulfonylation of aromatic rings via electrophilic substitution is less common and can be ineffective. lookchem.com It is more frequently used in the chlorination of pre-formed sulfonic acids or their salts to yield sulfonyl chlorides. While sulfuryl chloride is effective in some oxidative chlorination reactions, it may not efficiently break the C-S bond required for the formation of a sulfonyl chloride from certain precursors. lookchem.com

Recent advancements have explored palladium-catalyzed methods for the preparation of aryl sulfonyl chlorides from arylboronic acids using a sulfuryl chloride derivative, which offers a milder alternative to traditional methods and exhibits significant functional group tolerance. nih.gov

Conversion Pathways from Sulfonic Acids and Sulfonate Salts

An alternative and widely employed route to aryl sulfonyl chlorides involves the direct conversion of the corresponding sulfonic acids or their salts. This approach is advantageous when the sulfonic acid precursor is readily available or easily synthesized.

Halogenation of Sulfonic Acids and Their Salts (e.g., using Thionyl Chloride)

Aryl sulfonic acids and their alkali metal salts can be effectively converted to aryl sulfonyl chlorides using various chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). prepchem.com

The reaction of a sodium aryl sulfonate with phosphorus pentachloride, often heated in the absence of a solvent, is a classical method for preparing benzenesulfonyl chlorides. echemi.com Similarly, phosphorus oxychloride can be used for this conversion. prepchem.com Thionyl chloride is another effective reagent for the chlorination of sulfonic acids. prepchem.com

More recently, milder and more selective chlorinating agents have been developed. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has been reported to convert sulfonic acids to sulfonyl chlorides under neutral conditions. prepchem.com Another efficient reagent is 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which facilitates the conversion under mild, solvent-free conditions. chemicalbook.com

These methods are generally high-yielding and applicable to a variety of substituted aryl sulfonic acids, including those with functional groups like ethers, halides, and nitro groups. chemicalbook.com

Table 2: Chlorination of Aryl Sulfonic Acids and Salts

| Starting Material | Chlorinating Agent | Conditions | Product | Yield (%) |

| Sodium benzenesulfonate | PCl₅ | Heat, 170-180 °C | Benzenesulfonyl chloride | 75-80 |

| Sodium benzenesulfonate | POCl₃ | Heat | Benzenesulfonyl chloride | - |

| p-Toluenesulfonic acid | TAPC | Solvent-free, rt | p-Toluenesulfonyl chloride | 98 |

| 4-Methoxybenzenesulfonic acid | TAPC | Solvent-free, rt | 4-Methoxybenzenesulfonyl chloride | 95 |

| 4-Chlorobenzenesulfonic acid | TAPC | Solvent-free, rt | 4-Chlorobenzenesulfonyl chloride | 96 |

Data compiled from various synthetic methodologies. chemicalbook.comechemi.com

Late-Stage Functionalization and Precursor Strategies for Halogenated and Alkoxy-Substituted Aryl Sulfonyl Chlorides

The synthesis of complex aryl sulfonyl chlorides like this compound often relies on strategies that involve the late-stage introduction of specific functional groups onto a pre-existing aromatic scaffold or the synthesis of a suitably substituted precursor that can then be converted to the target molecule.

Regioselective Introduction of Iodine onto Substituted Aryl Rings

The regioselective iodination of aromatic compounds is a critical step in the synthesis of iodo-substituted aryl precursors. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of iodination. Methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups are strong activating, ortho, para-directing groups.

Direct iodination of arenes can be challenging due to the low reactivity of molecular iodine. Therefore, an oxidizing agent is typically required to generate a more potent electrophilic iodine species, often represented as I⁺. chemicalbook.comgoogle.com Common systems for aromatic iodination include molecular iodine in the presence of an oxidant such as hydrogen peroxide, nitric acid, or a copper salt like CuCl₂. chemicalbook.comechemi.comgoogle.com

For anisole and its derivatives, iodination with iodine and an oxidizing agent typically yields the para-iodo product as the major isomer due to steric hindrance at the ortho positions. google.com However, the regioselectivity can be influenced by the reaction conditions and the specific iodinating agent used. N-Iodosuccinimide (NIS) is a versatile and milder iodinating agent that can be used with a catalytic amount of an acid, such as trifluoroacetic acid, to achieve regioselective iodination of methoxy-substituted aromatic compounds. quora.com

The iodination of phenols follows a similar pattern, with the hydroxyl group strongly directing iodination to the ortho and para positions. vedantu.comorgsyn.org The pH of the reaction medium can influence the regioselectivity of phenol (B47542) iodination. vedantu.com

Table 3: Examples of Regioselective Iodination of Methoxy-Substituted Arenes

| Substrate | Iodinating System | Product(s) |

| Anisole | I₂ / HgO / EtOH | p-Iodoanisole |

| Anisole | NIS / TFA (cat.) | 4-Iodoanisole |

| 3-Methoxyphenol (B1666288) | I₂ / KI / NaHCO₃ | 2-Iodo-5-methoxyresorcinol |

| Vanillin | I₂ / H₂O₂ | 5-Iodovanillin |

Data from studies on aromatic iodination. quora.comgoogle.comchemicalbook.comgoogle.com

Synthetic Routes to Methoxy-Substituted Aromatic Precursors

The availability of appropriately substituted precursors is fundamental to the synthesis of the target sulfonyl chloride. For this compound, a key precursor would be a 1-iodo-4-methoxybenzene derivative or a 3-methoxyphenol derivative that can be subsequently iodinated and functionalized.

A common and straightforward method for the synthesis of methoxy-substituted aromatics (anisoles) is the Williamson ether synthesis. askfilo.comyoutube.com This involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). askfilo.comyoutube.com The phenoxide is typically generated in situ by treating the corresponding phenol with a base like sodium hydroxide. youtube.com

For example, 3-methoxyphenol, a valuable precursor, can be synthesized from resorcinol (B1680541) by selective monomethylation with dimethyl sulfate in the presence of a base. chemicalbook.comprepchem.comguidechem.com The reaction conditions can be optimized to favor the formation of the monomethylated product over the dimethylated ether.

The synthesis of substituted anisoles can also be achieved through various other methods, including the methylation of phenols using reagents like diazomethane (B1218177) or methyl halides in the presence of a suitable catalyst. vedantu.comorgsyn.org

Table 4: Synthesis of Methoxy-Substituted Aromatic Precursors

| Starting Material | Reagent(s) | Product | Yield (%) |

| Phenol | 1. NaOH, 2. Dimethyl sulfate | Anisole | 72-75 |

| Resorcinol | 1. NaOH, 2. Dimethyl sulfate | 3-Methoxyphenol | 50-66 |

| Phenol | 1. NaOH, 2. Methyl iodide | Anisole | - |

| 3-Aminophenol | - | 3-Methoxyphenol (multi-step) | - |

Data based on established synthetic protocols. youtube.comchemicalbook.comguidechem.comorgsyn.org

Reactivity and Reaction Mechanisms of 2 Iodo 5 Methoxybenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, making it susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation for the synthesis of various sulfonated derivatives.

The reaction of 2-iodo-5-methoxybenzenesulfonyl chloride with primary and secondary amines is a cornerstone transformation, yielding the corresponding sulfonamides. This reaction typically proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur. The general mechanism involves the attack of the amine nitrogen on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. The reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

The scope of this reaction is broad, encompassing a wide variety of aliphatic and aromatic amines. Representative examples of sulfonamide formation from analogous sulfonyl chlorides are presented in the interactive data table below.

Table 1: Representative Examples of Sulfonamide Formation

| Amine Nucleophile | Sulfonyl Chloride | Base | Solvent | Product | Yield (%) |

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | Acetone | N-Phenylbenzenesulfonamide | - |

| 4-Nitroaniline | Benzenesulfonyl chloride | Pyridine | Acetone | N-(4-Nitrophenyl)benzenesulfonamide | - |

| Diethylamine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Dichloromethane | N,N-Diethyl-4-methylbenzenesulfonamide | - |

| Morpholine | 4-Chlorobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 4-(4-Chlorophenylsulfonyl)morpholine | - |

In a similar fashion to the formation of sulfonamides, this compound can react with alcohols and phenols to produce sulfonate esters. This reaction also proceeds through a nucleophilic substitution mechanism at the sulfonyl sulfur, with the oxygen atom of the alcohol acting as the nucleophile. The presence of a base, typically a non-nucleophilic amine like pyridine, is crucial to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct.

The reaction conditions can be optimized to achieve high yields, and the reactivity of the alcohol is dependent on its steric and electronic properties. Primary alcohols are generally more reactive than secondary and tertiary alcohols due to reduced steric hindrance. The scope of this transformation is extensive, allowing for the preparation of a wide range of alkyl and aryl sulfonate esters.

The reaction of this compound with thiol nucleophiles provides a direct route to the synthesis of sulfonothioates. Thiols are potent nucleophiles, and in the presence of a suitable base, they readily attack the sulfonyl chloride moiety. The mechanism is analogous to that of sulfonamide and sulfonate ester formation. The resulting sulfonothioates are valuable intermediates in organic synthesis.

The sulfonyl chloride group can undergo reduction to form less oxidized sulfur species such as sulfinamides and sulfonyl hydrides. The synthesis of sulfinamides from sulfonyl chlorides can be achieved through an in-situ reduction and amination process. nih.gov This transformation typically involves a reducing agent, such as a phosphine, which reduces the sulfonyl chloride to a more reactive intermediate that is then trapped by an amine. nih.gov While this method has been applied to a variety of sulfonyl chlorides, its application to this compound would be expected to proceed in a similar manner.

The reduction of sulfonyl chlorides to sulfonyl hydrides is a more challenging transformation and often requires potent reducing agents. These compounds are generally unstable but can serve as precursors to other sulfur-containing functional groups.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Sulfonyl Chlorides

In addition to the reactivity at the sulfonyl chloride group, the aryl iodide functionality of this compound allows it to participate in various transition metal-catalyzed cross-coupling reactions. However, the sulfonyl chloride group itself can also act as a coupling partner in certain palladium-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While this reaction traditionally involves the coupling of organohalides with boronic acids, there has been growing interest in the use of sulfonyl chlorides as electrophilic partners. researchgate.netchemrevlett.com This desulfonylative cross-coupling involves the oxidative addition of the palladium(0) catalyst into the C–S bond of the sulfonyl chloride, followed by transmetalation with the boronic acid and reductive elimination to afford the biaryl product. chemrxiv.org

This approach offers an alternative to the use of aryl halides and triflates. The reactivity of the sulfonyl chloride in this context is influenced by the electronic nature of the substituents on the aromatic ring. While specific studies on this compound are limited, the presence of the electron-donating methoxy (B1213986) group and the iodo group would likely influence the rate and efficiency of the oxidative addition step. It is also important to note that the aryl iodide bond in this compound is also a potential site for Suzuki-Miyaura coupling, and achieving selectivity between the C-I and C-S bonds would depend on the specific reaction conditions and catalyst system employed. nbinno.comnbinno.comnbinno.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides

| Aryl Sulfonyl Chloride | Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 4-Toluenesulfonyl chloride | Phenylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | - |

| Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | - |

| 4-Chlorobenzenesulfonyl chloride | Naphthalene-2-boronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | - |

Palladium-Catalyzed Stille Cross-Coupling with Organostannanes

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane with an organic halide or pseudohalide. wikipedia.org Arenesulfonyl chlorides, such as this compound, can serve as coupling partners in this reaction, undergoing desulfitation to generate a new C-C bond. scilit.comresearchgate.net In this context, the sulfonyl chloride group effectively functions as an alternative to a halide leaving group.

The general mechanism involves a catalytic cycle with a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the arenesulfonyl chloride, transmetalation with the organostannane, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgjk-sci.com Research has shown that arenesulfonyl chlorides are generally more reactive than corresponding aryl chlorides and bromides in Stille couplings, but less reactive than aryl iodides. scilit.comresearchgate.net This presents a point of competitive reactivity for this compound, where the highly reactive aryl iodide may react preferentially over the sulfonyl chloride depending on the specific reaction conditions.

The reaction is typically accelerated by ligands of low donicity, and bimetallic catalysis with copper(I) salts can also lead to faster coupling rates and improved selectivities. researchgate.netscispace.com

Table 1: Typical Conditions for Stille Cross-Coupling of Arenesulfonyl Chlorides

| Component | Example | Purpose |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) source |

| Ligand | Tri(2-furyl)phosphine | Accelerates the reaction |

| Co-catalyst | CuBr·Me₂S | Enhances reaction rate and selectivity scilit.com |

| Stannane | Aryl, heteroaryl, or alkenylstannanes | Source of the transferred organic group scilit.com |

| Solvent | Tetrahydrofuran (THF) or Toluene | Reaction medium scilit.com |

| Conditions | Reflux | Provides thermal energy for the reaction scilit.com |

Copper-Catalyzed Carbon-Sulfur (C-S) Bond Forming Reactions (Sulfonylation/Sulfenylation)

Copper-catalyzed reactions are a cornerstone for the formation of carbon-sulfur bonds, a critical linkage in many pharmaceutical and materials science compounds. jcsp.org.pk While many C-S coupling protocols involve the reaction of an aryl halide with a thiol, sulfonyl chlorides can also be utilized as electrophilic partners in sulfonylation reactions.

The use of a copper catalyst, often in conjunction with a ligand such as N,N'-dimethylethylenediamine (DMEDA), facilitates the coupling. jcsp.org.pk The reaction of this compound in such a system would likely involve the sulfonyl chloride moiety to form sulfonated products. Catalyst poisoning can be a challenge in transition metal-catalyzed thiolations due to sulfur's high affinity for the metal center, but carefully designed systems can overcome this limitation. jcsp.org.pk A variety of copper sources, including CuI, CuCl, and Cu(OAc)₂, can be effective. jcsp.org.pk The choice of catalyst, ligand, and solvent is crucial for optimizing the yield and functional group tolerance. jcsp.org.pkorganic-chemistry.org

It is important to note the competitive reactivity of the aryl iodide on the same molecule, which is also an excellent substrate for copper-catalyzed C-S bond formation when coupled with a thiol. uu.nl Selective reaction at the sulfonyl chloride group would depend on the specific nucleophile and catalytic system employed.

Desulfonylative Coupling Reactions

In many transition-metal-catalyzed reactions, arylsulfonyl chlorides serve as aryl halide equivalents through a process of desulfonylative (or desulfitative) coupling. researchgate.netmit.edu In these reactions, the entire sulfonyl chloride group (-SO₂Cl) is cleaved and replaced, allowing the aryl ring to be functionalized.

Palladium-catalyzed desulfonylative cross-coupling reactions, such as the Stille reaction previously discussed (Section 3.2.2), are prime examples. researchgate.net The palladium catalyst inserts into the C-S bond, leading to the extrusion of sulfur dioxide and subsequent coupling steps. This approach is valuable because arylsulfonyl chlorides are often cost-effective and readily available starting materials. researchgate.net The ability of palladium to promote this C-S bond cleavage makes this compound a potential precursor for biaryl synthesis, again in competition with reactions at the C-I bond.

Reactivity of the Aryl Iodide Moiety in this compound

The aryl iodide moiety is one of the most reactive functional groups in cross-coupling chemistry, often displaying higher reactivity than corresponding bromides, chlorides, or sulfonyl chlorides.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira)

The aryl iodide group of this compound is an excellent substrate for palladium-catalyzed C-C bond-forming reactions like the Heck and Sonogashira couplings.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The generally accepted mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org Given the high reactivity of the C-I bond, this transformation is expected to proceed efficiently.

The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual catalytic system of palladium and copper(I). wikipedia.orgorganic-chemistry.org This reaction is highly valued for its ability to be carried out under mild conditions. wikipedia.org The aryl iodide of this compound would readily undergo oxidative addition to the palladium(0) center, initiating the catalytic cycle that leads to the formation of an arylalkyne. libretexts.org Vinyl iodides are among the most reactive halides for this transformation. wikipedia.org

Table 2: Comparison of Heck and Sonogashira Reactions for Aryl Iodides

| Feature | Heck Reaction | Sonogashira Reaction |

| Coupling Partner | Alkene | Terminal Alkyne |

| Primary Catalyst | Palladium complex (e.g., Pd(OAc)₂, PdCl₂) wikipedia.org | Palladium complex (e.g., Pd(PPh₃)₄) libretexts.org |

| Co-catalyst | None required | Copper(I) salt (e.g., CuI) wikipedia.org |

| Base | Organic or inorganic base (e.g., Et₃N, K₂CO₃) wikipedia.org | Amine base (e.g., Et₃N) beilstein-journals.org |

| Product | Substituted Alkene | Arylalkyne / Conjugated Enyne |

Palladium-Catalyzed Conversions of Aryl Iodides to Sulfonyl Fluorides and Derivatives

Aryl iodides can be converted directly into valuable aryl sulfonyl fluorides in a one-pot, palladium-catalyzed process. This transformation is particularly significant as sulfonyl fluorides are hydrolytically stable and have applications as biological probes and in "click chemistry". theballlab.comresearchgate.net

The reaction utilizes a sulfur dioxide surrogate, such as 1,4-bis(acetoxymethyl)-2,5-piperazinedione (DABSO), and an electrophilic fluorine source like Selectfluor. theballlab.comnih.govacs.org The palladium catalyst facilitates the insertion of sulfur dioxide into the carbon-iodine bond to form a sulfinate intermediate. acs.org This intermediate is then trapped by the electrophilic fluorinating agent to yield the final aryl sulfonyl fluoride (B91410) product. acs.org This method demonstrates broad applicability to both electron-donating and electron-withdrawing aryl iodides, suggesting it would be a viable reaction for this compound to generate a bifunctional sulfonyl chloride-sulfonyl fluoride product. theballlab.comacs.org

Electronic and Steric Influence of Iodo and Methoxy Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the interplay of electronic and steric effects from its substituents.

Methoxy Group: The methoxy group (-OCH₃) also has a dual electronic effect. It is weakly electron-withdrawing inductively (-I) but very strongly electron-donating through resonance (+R) by donating its oxygen lone pair electrons into the aromatic ring. The resonance effect dominates, making the methoxy group a powerful activating and ortho, para-directing group.

In this compound, the iodo and methoxy groups are meta to each other. Their electronic influences on the two key reactive sites are:

Reactivity of the Aryl Iodide: The methoxy group is para to the aryl iodide. Its strong electron-donating resonance effect increases the electron density at the carbon atom bearing the iodine, which can facilitate the oxidative addition step in palladium-catalyzed coupling reactions.

Reactivity of the Sulfonyl Chloride: The methoxy group is ortho to the sulfonyl chloride group. Its electron-donating nature increases the electron density on the ring, which could slightly modulate the electrophilicity of the sulfonyl group. The steric bulk of the methoxy group, while not exceptionally large, may have a minor influence on the approach of reagents to the sulfonyl chloride. The iodo group is meta to the sulfonyl chloride and its electron-withdrawing inductive effect will decrease the electron density of the ring, potentially making the C-S bond more susceptible to cleavage in desulfonylative reactions.

The combination of these effects leads to a nuanced reactivity profile. The C-I bond is inherently more reactive than the C-SO₂Cl bond in many palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group positioned para to the iodide likely enhances this reactivity further, suggesting that reactions such as Heck, Sonogashira, and Stille couplings would preferentially occur at the C-I position under kinetically controlled conditions.

Effects on Electrophilicity of the Sulfonyl Sulfur

The electrophilicity of the sulfonyl sulfur atom in this compound is a critical determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the electronic effects of the substituents on the benzene (B151609) ring, namely the ortho-iodo and para-methoxy groups. These effects can be understood through a combination of inductive and resonance contributions.

The methoxy group at the para-position is a strong electron-donating group primarily through its +R (resonance) effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the aromatic π-system. This increases the electron density on the benzene ring, which in turn can slightly reduce the electrophilicity of the sulfonyl sulfur by pushing electron density towards the sulfonyl group. However, the methoxy group also exerts a -I (inductive) effect due to the higher electronegativity of oxygen compared to carbon, but the resonance effect is generally dominant for para-substituents. utexas.edu

Conversely, the iodine atom at the ortho-position is a halogen, which traditionally exhibits a dual electronic nature. It is an electron-withdrawing group through its -I (inductive) effect, which tends to increase the electrophilicity of the sulfonyl sulfur by pulling electron density away from the ring. Halogens also possess a +R (resonance) effect due to their lone pairs, but for iodine, this effect is weak and often overshadowed by its inductive effect. libretexts.org The net effect of the iodo substituent is generally electron-withdrawing, which would be expected to enhance the reactivity of the sulfonyl chloride towards nucleophilic attack.

In the case of this compound, the electron-withdrawing inductive effect of the ortho-iodo group likely has a more pronounced impact on the sulfonyl sulfur's electrophilicity compared to the electron-donating resonance effect of the para-methoxy group. This is because the inductive effect operates through the sigma bonds and is distance-dependent, making the ortho-position particularly influential on the reaction center. Therefore, the sulfonyl sulfur in this compound is expected to be sufficiently electrophilic for reactions with a range of nucleophiles.

Table 1: Electronic Effects of Substituents on the Electrophilicity of the Sulfonyl Sulfur

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilicity |

|---|---|---|---|---|

| Methoxy (-OCH₃) | para | Weakly withdrawing | Strongly donating | Decrease |

| Iodine (-I) | ortho | Moderately withdrawing | Weakly donating | Increase |

| Combined Effect | Net Increase |

Impact on Regioselectivity and Reaction Rates in Coupling Processes

The structure of this compound offers two primary sites for coupling reactions: the sulfonyl chloride group and the carbon-iodine bond. The regioselectivity and reaction rates in such processes are significantly influenced by the nature of the substituents and the choice of catalytic system.

Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The carbon-iodine bond is weaker than carbon-bromine and carbon-chlorine bonds, facilitating oxidative addition to the metal catalyst, which is often the rate-determining step. researchgate.net The presence of the electron-donating methoxy group para to the iodine may slightly decrease the rate of oxidative addition compared to an unsubstituted iodobenzene, but the inherent reactivity of the C-I bond generally ensures that coupling at this position is efficient.

The directing effects of the iodo and methoxy groups also play a role in potential C-H activation or further electrophilic substitution reactions, although these are less common for this type of substrate. The methoxy group is a strong ortho, para-director, while the iodo group is also an ortho, para-director, albeit a deactivating one. masterorganicchemistry.com In the context of this compound, the positions ortho and para to the methoxy group are already substituted (with iodine and the sulfonyl chloride group, respectively). The position ortho to the iodo group (and meta to the methoxy) is sterically hindered and electronically deactivated.

The sulfonyl chloride moiety can also participate in coupling reactions, for instance, in the synthesis of sulfones through coupling with organometallic reagents. The rate of these reactions will be influenced by the electrophilicity of the sulfonyl sulfur, as discussed in the previous section.

In a scenario where a reaction could potentially occur at either the C-I bond or the S-Cl bond, the outcome would be highly dependent on the specific reaction conditions, including the catalyst, ligands, and coupling partner. For instance, a palladium catalyst with appropriate ligands would likely favor coupling at the C-I bond, while a reaction with a strong nucleophile under conditions that favor nucleophilic substitution at the sulfonyl group would target the S-Cl bond.

Table 2: Predicted Regioselectivity in Coupling Reactions of this compound

| Coupling Reaction | Reactive Site | Expected Major Product | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | C-I bond | Biaryl compound | High reactivity of aryl iodides in Pd-catalyzed coupling. |

| Heck | C-I bond | Substituted alkene | Established reactivity of aryl iodides. |

| Sulfonamide formation | S-Cl bond | Sulfonamide | Reaction with an amine nucleophile. |

| Sulfone formation | S-Cl bond | Sulfone | Reaction with an organometallic reagent. |

Comparative Reactivity Profile with Other Halogenated Aryl Sulfonyl Chlorides

The reactivity of this compound can be contextualized by comparing it with its halogenated analogues, where iodine is replaced by bromine, chlorine, or fluorine. The nature of the halogen atom significantly influences the reactivity of both the aryl halide bond and the sulfonyl chloride group.

In the context of reactions involving the carbon-halogen bond, such as cross-coupling reactions, the reactivity order is generally I > Br > Cl > F. This trend is attributed to the decreasing bond strength of the C-X bond as one moves down the halogen group, which facilitates oxidative addition to a metal catalyst. ncert.nic.in Consequently, this compound would be expected to be the most reactive among its halogenated counterparts in palladium-catalyzed coupling reactions at the C-X bond.

Regarding the reactivity of the sulfonyl chloride group, the electronic effect of the halogen substituent on the electrophilicity of the sulfonyl sulfur is a key factor. All halogens are more electronegative than carbon and exert a -I (inductive) effect, which increases the electrophilicity of the sulfonyl sulfur. The strength of the inductive effect decreases in the order F > Cl > Br > I. Conversely, the +R (resonance) effect, which donates electron density to the ring and deactivates the sulfonyl group, is most effective for fluorine and least for iodine due to orbital overlap considerations. The net electronic effect of halogens is a combination of these two opposing effects.

For ortho-substituents, steric effects can also play a crucial role. Larger halogens like iodine may cause greater steric hindrance around the sulfonyl chloride group, potentially slowing down the rate of nucleophilic attack. However, studies on ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration of substitution rates, which was attributed to a rigid, compressed ground-state structure. mdpi.com A similar effect might be at play with the ortho-iodo substituent.

Table 3: Comparative Reactivity of 2-X-5-methoxybenzenesulfonyl chlorides (X = I, Br, Cl, F)

| Property | 2-Iodo- | 2-Bromo- | 2-Chloro- | 2-Fluoro- |

|---|---|---|---|---|

| Reactivity of C-X Bond (Coupling) | Highest | High | Moderate | Low |

| Inductive Effect (-I) of Halogen | Weakest | Weak | Moderate | Strongest |

| Resonance Effect (+R) of Halogen | Weakest | Weak | Moderate | Strongest |

| Predicted Electrophilicity of Sulfonyl Sulfur | High | Higher | Higher | Highest |

| Steric Hindrance at Sulfonyl Group | Highest | High | Moderate | Low |

Advanced Synthetic Applications and Derivatization Strategies

Construction of Complex Organic Architectures Utilizing 2-Iodo-5-methoxybenzenesulfonyl chloride as a Building Block

The rigid aromatic scaffold of this compound, coupled with its two reactive handles, provides a robust platform for the construction of complex organic architectures. The iodo group, in particular, is a key feature that enables the formation of carbon-carbon and carbon-heteroatom bonds through a variety of transition metal-catalyzed cross-coupling reactions.

One of the most powerful applications of this building block is in the synthesis of biaryl and substituted aromatic systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The iodine atom serves as a versatile precursor for numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. For instance, a Suzuki-Miyaura coupling reaction between this compound and an arylboronic acid can be employed to construct a biaryl linkage. The resulting arylated benzenesulfonyl chloride can then be further functionalized at the sulfonyl chloride group, leading to complex, three-dimensional structures.

The general scheme for such a transformation is depicted below:

Scheme 1: Construction of a Biaryl Sulfonamide using a Sequential Suzuki-Miyaura Coupling and Sulfonamide Formation

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-Aryl-5-methoxybenzenesulfonyl chloride |

| 2 | Sulfonamide Formation | 2-Aryl-5-methoxybenzenesulfonyl chloride, Primary or secondary amine | Base (e.g., pyridine (B92270), triethylamine) | N-substituted-2-aryl-5-methoxybenzenesulfonamide |

This sequential approach allows for the controlled assembly of complex molecules from relatively simple starting materials. The choice of the arylboronic acid and the amine can be varied to generate a wide array of structurally diverse compounds.

Furthermore, intramolecular cyclization reactions starting from derivatives of this compound can lead to the formation of novel heterocyclic scaffolds. For example, after conversion of the sulfonyl chloride to a sulfonamide bearing a suitable tethered functional group, an intramolecular Heck or Sonogashira reaction can be envisioned to construct fused ring systems.

Development of Multi-Functionalized Molecules

The orthogonal reactivity of the sulfonyl chloride and iodo groups is a key advantage of this compound, enabling the development of multi-functionalized molecules in a controlled and predictable manner. The sulfonyl chloride is a hard electrophile that reacts readily with nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively. In contrast, the iodo group is relatively unreactive under these conditions but can be activated by transition metal catalysts.

This difference in reactivity allows for a selective, stepwise functionalization. A typical strategy involves the initial reaction of the sulfonyl chloride moiety with a chosen nucleophile. This reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting sulfonamide or sulfonate ester, which still contains the iodo group, can then be subjected to a second, independent functionalization step, typically a palladium-catalyzed cross-coupling reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of 2-iodo-5-methoxybenzenesulfonyl chloride. Methods such as DFT with the B3LYP functional and a 6-311G(d,p) basis set are commonly used to perform geometry optimization, which calculates the lowest energy conformation of the molecule. epstem.netresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a range of electronic properties can be determined. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP) surface. The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-deficient regions (potential sites for nucleophilic attack). For this compound, the most electron-deficient area is expected around the sulfur atom of the sulfonyl chloride group, while electron-rich zones would be located near the oxygen and iodine atoms.

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. | Varies by atom |

Note: The values presented are typical for related arylsulfonyl compounds and serve as illustrative examples. Specific values for this compound would require dedicated calculations.

Mechanistic Elucidation of Reactions via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound, such as nucleophilic substitution at the sulfonyl center. DFT calculations can map the potential energy surface (PES) of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.commdpi.com

For nucleophilic substitution reactions at the sulfonyl group (e.g., chloride exchange), computational studies on analogous arenesulfonyl chlorides suggest a synchronous SN2-type mechanism. mdpi.commdpi.com In this pathway, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a single trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) are in apical positions. The reaction proceeds through this transition state to form the product in a single concerted step. mdpi.com

Transition state analysis allows for the calculation of the activation energy barrier (ΔG‡), which is the free energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate. By modeling different reaction pathways (e.g., concerted SN2 versus a stepwise addition-elimination mechanism), computational chemistry can determine the most energetically favorable route. mdpi.com

Table 2: Key Parameters from Computational Reaction Modeling

| Parameter | Description | Significance |

|---|---|---|

| Reactant Complex | Initial complex formed between the sulfonyl chloride and the nucleophile. | Starting point on the potential energy surface. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure and energy determine the reaction mechanism and rate. |

| Product Complex | The complex formed between the product and the leaving group. | End point of the reaction on the potential energy surface. |

| Activation Energy (ΔG‡) | The free energy barrier of the reaction (Energy of TS - Energy of Reactants). mdpi.com | A lower ΔG‡ corresponds to a faster reaction rate. |

Analysis of Non-Covalent Interactions within the Molecular Structure and in Solid-State

Non-covalent interactions (NCIs) such as hydrogen bonds, halogen bonds, and van der Waals forces are crucial in determining the supramolecular assembly and crystal packing of this compound in the solid state. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions. researchgate.netmdpi.com

For this compound, the prominent functional groups suggest several potential NCIs:

Hydrogen Bonds: Weak C–H···O hydrogen bonds involving the aromatic and methoxy (B1213986) protons as donors and the sulfonyl oxygen atoms as acceptors are expected. researchgate.net

Halogen Bonds: The iodine atom can act as a Lewis acid (halogen bond donor), forming interactions with Lewis bases like the sulfonyl oxygen atoms (I···O).

Table 3: Predicted Non-Covalent Interactions and Their Potential Contributions

| Interaction Type | Description | Expected Importance |

|---|---|---|

| H···H | Interactions between hydrogen atoms on adjacent molecules. | Major contribution |

| O···H / H···O | Hydrogen bonds between sulfonyl/methoxy oxygens and hydrogen atoms. researchgate.net | Significant contribution |

| C···H / H···C | Interactions involving the aromatic rings (π-stacking). researchgate.net | Significant contribution |

| I···O | Halogen bonding between the iodine and oxygen atoms. | Possible contribution |

| Cl···H | Interactions involving the chlorine atom and hydrogen atoms. | Minor contribution |

Prediction of Reactivity, Regioselectivity, and Chemo-Selectivity

Theoretical calculations provide valuable descriptors for predicting the reactivity and selectivity of this compound. As mentioned, the HOMO-LUMO energy gap is a global reactivity descriptor, with a smaller gap suggesting higher reactivity. researchgate.net

Local reactivity descriptors, derived from the MEP and Fukui functions, predict the specific sites within the molecule that are most likely to react.

Regioselectivity: The MEP surface clearly identifies the sulfur atom of the SO₂Cl group as the most electrophilic center, making it the primary target for nucleophilic attack. This confirms the regioselectivity of substitution reactions at the sulfonyl group. The electron-rich aromatic ring, activated by the methoxy group, would be the site for electrophilic aromatic substitution, though this is generally less favorable than nucleophilic attack at the sulfur.

Chemo-selectivity: In reactions with multifunctional reagents, computational models can compare the activation barriers for attack at different sites (e.g., the sulfonyl group vs. the iodinated carbon). This allows for the prediction of which functional group will react preferentially under given conditions. For instance, in palladium-catalyzed cross-coupling reactions, calculations could help determine the relative reactivity of the C–I bond versus the S–Cl bond.

| Mulliken/NBO Charges | Provides the partial charge on each atom. | Helps identify electrophilic (positive) and nucleophilic (negative) centers. |

Theoretical Spectroscopic Characterization for Structural Confirmation

Computational chemistry is a vital tool for predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. DFT calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., S=O stretching, C–I stretching). The computed values are often systematically higher than experimental ones due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96) for better agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C) for a given molecular structure. epstem.net These theoretical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and show good linear correlation with experimental spectra, making them invaluable for assigning signals and confirming the correct structure. nih.gov

Table 5: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Data | Theoretical Prediction Method | Correlation with Experiment |

|---|---|---|

| IR Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G) calculations of harmonic frequencies, followed by scaling. researchgate.net | Strong correlation allows for assignment of major vibrational bands (e.g., S=O, C=C stretches). |

| ¹H NMR Chemical Shifts (ppm) | GIAO-DFT calculations of isotropic shielding constants. epstem.net | Excellent linear correlation (R² > 0.99) often observed, aiding in signal assignment. |

| ¹³C NMR Chemical Shifts (ppm) | GIAO-DFT calculations of isotropic shielding constants. epstem.net | Excellent linear correlation (R² > 0.99) often observed, aiding in signal assignment. |

Sustainable and Green Chemistry in the Synthesis and Application of Aryl Sulfonyl Chlorides

Development of Environmentally Benign Synthetic Routes to Sulfonyl Chlorides

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh reagents and conditions that are detrimental to the environment. organic-chemistry.org For instance, the use of chlorosulfonic acid, while effective, poses significant safety and environmental hazards. mdpi.comrsc.org In response, researchers have focused on developing greener alternatives that minimize waste and avoid toxic substances.

One promising approach involves the use of S-alkylisothiourea salts as odorless and stable starting materials. organic-chemistry.orgorganic-chemistry.org These salts can be readily prepared from inexpensive and accessible alkyl halides or mesylates and thiourea. The subsequent chlorosulfonation using N-chlorosuccinimide (NCS) proceeds under mild conditions to afford structurally diverse sulfonyl chlorides in good to excellent yields. organic-chemistry.orgthieme-connect.com A key advantage of this method is the ability to recycle the succinimide (B58015) byproduct back into NCS using sodium hypochlorite, creating a more sustainable process. organic-chemistry.orgthieme-connect.com

Another environmentally conscious strategy is the metal-free synthesis of sulfonyl chlorides from thiols. This method utilizes ammonium (B1175870) nitrate (B79036) in an aqueous solution of hydrochloric or hydrobromic acid with oxygen as the terminal oxidant. rsc.org The reaction is catalyzed by nitrogen oxides generated in situ and avoids the use of heavy metals, reducing the environmental impact. rsc.org

Recent research has also explored photocatalytic methods. A heterogeneous, metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), has been successfully employed to produce sulfonyl chlorides from arenediazonium salts under mild, visible-light conditions at room temperature. nih.govacs.org This approach offers a sustainable alternative to the classic Meerwein chlorosulfonation reaction. nih.govacs.org

| Starting Material | Reagents | Key Advantages |

| S-alkylisothiourea salts | N-chlorosuccinimide (NCS) | Odorless starting materials, mild conditions, recyclable byproduct. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com |

| Thiols | Ammonium nitrate, aq. HCl/HBr, O2 | Metal-free, environmentally benign. rsc.org |

| Arenediazonium salts | Potassium poly(heptazine imide) photocatalyst, visible light | Metal-free, mild conditions, sustainable. nih.govacs.org |

| Arylboronic acids | Palladium catalyst | Mild conditions, broad functional group tolerance. nih.gov |

Utilization of Aqueous Media and Safer Solvent Systems

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. researchgate.netacs.org Aqueous processes for the preparation of aryl sulfonyl chlorides offer significant environmental and safety benefits over traditional methods that use volatile and often toxic organic solvents like acetic acid. researchgate.netacs.org

One notable aqueous method involves the preparation of aryl sulfonyl chlorides from diazonium salts in the presence of copper salts, with thionyl chloride serving as the sulfur dioxide source. researchgate.netacs.org A significant advantage of this process is that the resulting aryl sulfonyl chlorides have low solubility in water and precipitate directly from the reaction mixture. This simplifies purification, often yielding products with high purity (>98% w/w) and in good yields (>70%). researchgate.netacs.org The low solubility also protects the sulfonyl chloride from hydrolysis. researchgate.netacs.org

The development of solvent-free or reduced-solvent methods is another key area of green chemistry. For example, the synthesis of sulfonyl chlorides from sulfonic acids can be achieved under solvent-free conditions using 2,4,6-trichloro-1,3,5-triazine as a chlorinating agent. researchgate.net This approach minimizes the use of organic solvents, thereby reducing waste and environmental pollution. researchgate.net

Researchers have also investigated the use of alternative, safer solvents. A study on the synthesis of sulfonamides via oxidative chlorination of thiols explored the use of water, ethanol, glycerol, and deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol. researchgate.net These solvents are more environmentally friendly than traditional chlorinated solvents. The process features simple conditions and a solvent-free workup, highlighting its potential as a green and practical approach. researchgate.net

| Solvent System | Reaction Type | Advantages |

| Aqueous acidic conditions | Preparation from diazonium salts | Product precipitates directly, high yield and purity, safer, scalable. researchgate.netacs.org |

| Solvent-free | Preparation from sulfonic acids | Minimizes solvent waste, environmentally friendly. researchgate.net |

| Water, Ethanol, Glycerol, DES | Oxidative chlorination of thiols | Use of sustainable solvents, simple workup. researchgate.net |

Catalytic Methodologies for Enhanced Efficiency and Reduced Waste Generation

Catalytic methods are at the heart of green chemistry, as they can significantly improve reaction efficiency, reduce waste, and allow for milder reaction conditions. In the synthesis of aryl sulfonyl chlorides, several catalytic approaches have been developed to replace stoichiometric reagents.

Palladium-catalyzed cross-coupling reactions have been successfully applied to the synthesis of aryl sulfonyl chlorides from arylboronic acids. nih.gov This method demonstrates significant functional group tolerance and allows for the preparation of a variety of sulfonyl chlorides under mild conditions. nih.gov The use of a catalyst in small quantities minimizes waste compared to traditional methods that require large amounts of activating reagents.

Photocatalysis offers a particularly green approach, harnessing the energy of light to drive chemical reactions. As mentioned earlier, the use of a heterogeneous potassium poly(heptazine imide) photocatalyst for the synthesis of sulfonyl chlorides from arenediazonium salts is a prime example. nih.govacs.org This method is not only metal-free but also operates at room temperature, reducing energy consumption. nih.govacs.org The heterogeneous nature of the catalyst also allows for easy recovery and reuse, further enhancing its sustainability.

The use of sulfamic acid as a catalyst in the reaction of aromatic compounds with chlorosulfonic acid has also been shown to improve yields and product quality in the preparation of aromatic sulfonyl chlorides. google.com

| Catalyst | Reaction Type | Key Benefits |

| Palladium complexes | Cross-coupling of arylboronic acids | Mild conditions, high functional group tolerance, reduced waste. nih.gov |

| Potassium poly(heptazine imide) | Photocatalytic synthesis from arenediazonium salts | Metal-free, room temperature, reusable catalyst. nih.govacs.org |

| Sulfamic acid | Reaction with chlorosulfonic acid | Improved yields and product quality. google.com |

Continuous Flow Synthesis Approaches for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable production of chemicals, including aryl sulfonyl chlorides. mdpi.comrsc.orgrsc.org Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for highly exothermic or hazardous reactions. rsc.orgnih.govnih.gov

A continuous flow system has been developed for the production of multi-hundred-gram quantities of aryl sulfonyl chlorides using multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system. mdpi.comresearchgate.netdntb.gov.ua This automated process improves safety, consistency, and spacetime yield compared to batch processing. mdpi.com For example, a continuous process for a specific chlorosulfonation reaction demonstrated a spacetime yield of 0.139 g mL⁻¹ h⁻¹, a significant improvement over the 0.072 g mL⁻¹ h⁻¹ achieved in an optimized batch process. mdpi.com

Another continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.orgrsc.org This method, with a small reactor volume (639 μL) and a short residence time (41 s), achieved a very high space–time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org The excellent control over reaction parameters in the flow system helps to prevent thermal runaway, enhancing the inherent safety of the process. rsc.org

Furthermore, a flow procedure for the preparation of aryl sulfonyl chlorides from aniline (B41778) starting materials has been described. rsc.orgresearchgate.net This method involves the in situ generation of diazonium salts and their subsequent chlorosulfonylation under mild conditions, without the need for added acid. rsc.orgresearchgate.net

| Flow Reactor Type | Starting Materials | Key Features and Advantages |

| Continuous Stirred-Tank Reactors (CSTRs) | Aryl compounds and chlorosulfonic acid | Scalable (multi-hundred-gram), automated, improved safety and spacetime yield. mdpi.comresearchgate.netdntb.gov.ua |

| Tubular Reactor | Disulfides and thiols with DCH | High space–time yield (6.7 kg L⁻¹ h⁻¹), short residence time, enhanced safety. rsc.orgrsc.org |

| Tubular Reactor | Anilines | Mild conditions, no added acid, safe and scalable. rsc.orgresearchgate.net |

Mechanochemical Synthesis in Related Organic Transformations

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field of green chemistry that often eliminates the need for solvents. acs.orgrsc.orgacs.org While the direct mechanochemical synthesis of sulfonyl chlorides is still an emerging area, related organic transformations demonstrate its potential.

Ball milling has been successfully used for a variety of solvent-free organic reactions, including the synthesis of organosulfur heterocycles. acs.org This technique can lead to higher yields and shorter reaction times compared to traditional solution-based methods. acs.orgresearchgate.net For example, the metal-free, aerobic oxidation of thiols to disulfides has been achieved with higher efficiency and in a much shorter time under mechanochemical conditions compared to a photocatalytic approach. acs.org

The principles of mechanochemistry are being applied to a wide range of organic transformations, including C-H activation and functionalization, which are relevant to the synthesis of complex organic molecules. acs.org The development of mechanochemical methods for the synthesis of sulfonyl chlorides could offer a more sustainable and efficient alternative to current solution-based approaches.

While specific examples for the synthesis of "2-Iodo-5-methoxybenzenesulfonyl chloride" are not detailed in the provided context, the general principles and methodologies described in this section are applicable to the synthesis of a wide range of aryl sulfonyl chlorides, including those with various substituents. The ongoing development of these green and sustainable methods will undoubtedly have a significant impact on the future of chemical manufacturing.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Functionalization

The reactivity of 2-Iodo-5-methoxybenzenesulfonyl chloride is largely dictated by its functional groups: the carbon-iodine (C-I) bond, the sulfonyl chloride group, and the aromatic C-H bonds. Future research will focus on developing novel catalytic systems that can selectively target and modify these sites with greater efficiency and precision.

Cross-Coupling and C-H Functionalization: The iodo-substituent is a prime handle for palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgacs.org Future work will likely involve the use of more sophisticated catalyst systems, such as those employing specialized ligands that can operate under milder conditions or facilitate challenging couplings. sci-hub.se Furthermore, the direct, non-directed C-H functionalization of the aromatic ring presents a significant frontier. nih.gov While the methoxy (B1213986) group tends to direct functionalization to the ortho and para positions, novel catalytic approaches could enable selective modification at the typically less reactive meta positions. rsc.orgacs.org The development of catalysts that can selectively functionalize the C-H bonds of the anisole (B1667542) moiety without disturbing the iodo or sulfonyl chloride groups is a key area of interest. nih.govacs.org

Dual Catalysis: The integration of multiple catalytic cycles into a single pot, known as dual catalysis, offers a powerful strategy. For instance, combining photoredox catalysis with transition metal catalysis could open up new reaction pathways for the functionalization of this compound, allowing for transformations that are not possible with single catalyst systems.

| Catalytic Strategy | Target Bond | Potential Transformation | Anticipated Benefit |

| Ligand-Accelerated Pd-Catalysis | Aromatic C-H | Direct arylation, alkenylation, or carboxylation at positions other than ortho/para to the methoxy group. nih.gov | Increased molecular complexity without pre-functionalization. |

| Nickel-Catalyzed Coupling | C-I | Cross-coupling with a wider range of nucleophiles under more economical conditions than palladium. nih.gov | Cost-effective synthesis of derivatives. |

| Gold-Catalyzed Coupling | C-I | Site-specific decarboxylative cross-coupling with (hetero)aryl carboxylates. sci-hub.se | Access to novel biaryl structures. |

| Dual Photoredox/Metal Catalysis | C-I / C-H | Radical-mediated functionalization to introduce complex alkyl groups. | Novel scaffolds not accessible through traditional thermal catalysis. |

Expanded Applications of this compound in Interdisciplinary Fields

The unique combination of reactive sites on this compound makes it a candidate for applications beyond traditional organic synthesis, extending into materials science and chemical biology.

Materials Science: The ability to undergo cross-coupling reactions at the iodo-position and form stable sulfonamide or sulfonate ester linkages allows for its use as a monomer or cross-linking agent in the synthesis of functional polymers. These materials could possess tailored electronic, optical, or thermal properties depending on the co-monomers used. For example, incorporating this unit into conjugated polymers could modulate their solubility and electronic characteristics for applications in organic electronics.

Chemical Biology and Medicinal Chemistry: The benzenesulfonyl chloride moiety is a well-known pharmacophore present in many biologically active sulfonamides. By using the iodo-group as a point of diversification through late-stage functionalization, libraries of complex sulfonamides can be rapidly generated for drug discovery screening. nih.gov The molecule could also be used to synthesize specific probes for chemical biology, where the sulfonyl chloride group reacts with nucleophilic residues in proteins (e.g., lysine), and the iodo-substituent allows for the attachment of reporter tags like fluorophores or biotin (B1667282) via cross-coupling.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of sulfonyl chlorides can be hazardous and difficult to control in traditional batch reactors due to exothermic reactions and the use of corrosive reagents. rsc.org The adoption of continuous flow chemistry and automated synthesis platforms represents a major step forward in addressing these challenges. researchgate.netmdpi.com

Continuous Flow Synthesis: Performing the synthesis of this compound and its subsequent reactions in a flow reactor offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved safety by minimizing the volume of hazardous material at any given time. rsc.orgmdpi.comrsc.orgafricacommons.net This leads to higher yields, better purity, and enhanced scalability. mdpi.comresearchgate.net Recent studies on the continuous flow synthesis of other aryl sulfonyl chlorides have demonstrated significant improvements in space-time yield compared to batch processes. mdpi.com

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaway. rsc.org | Inherently safer due to small reactor volumes and excellent heat dissipation. researchgate.net |

| Control | Difficult to precisely control temperature and mixing, leading to side products. | Precise control over residence time, temperature, and stoichiometry. researchgate.net |

| Scalability | Scaling up can be non-linear and problematic. | Easily scalable by running the system for longer periods or using parallel reactors. africacommons.net |

| Purity | Often requires extensive purification. | Higher purity products are often obtained directly from the reactor. researchgate.net |

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, robotics, and machine learning algorithms can revolutionize the discovery and optimization of new derivatives. geneonline.comresearchgate.netbohrium.cominnovationnewsnetwork.com Such platforms can systematically explore a wide range of reaction conditions or building blocks, accelerating the synthesis of compound libraries for applications in drug discovery and materials science without manual intervention. nus.edu.sgbeilstein-journals.orgbeilstein-journals.org

Exploration of Bio-Inspired Synthetic Methodologies

Nature utilizes enzymes to perform chemical transformations with remarkable selectivity and efficiency under mild, aqueous conditions. Adopting bio-inspired and biocatalytic approaches for the synthesis and functionalization of organosulfur and organohalogen compounds is a growing area of interest. exlibrisgroup.comiisc.ac.inresearchgate.netmdpi.com

Enzymatic Halogenation and Sulfonation: While the direct biocatalytic synthesis of this compound is a long-term goal, research into halogenase and sulfotransferase enzymes could provide pathways to greener synthesis. Flavin-dependent halogenases, for example, are known to catalyze the selective halogenation of electron-rich aromatic compounds. nih.govmdpi.comresearchgate.netchemrxiv.org Engineering these enzymes could one day allow for the regioselective iodination of a methoxybenzenesulfonyl precursor. This approach would use non-toxic halide salts and mild conditions, representing a significant advance in sustainable chemistry. biorxiv.org

Chemoenzymatic Strategies: A more immediate prospect is the use of chemoenzymatic strategies, where a biologically active derivative is first halogenated using a biocatalyst, followed by chemical modification. mdpi.com For instance, an enzyme could selectively halogenate a complex molecule, which is then coupled with this compound to create a novel bioactive compound.

Advanced Characterization Techniques for In-situ Reaction Monitoring and Product Analysis

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and ensuring process robustness. The use of advanced, in-situ characterization techniques allows chemists to monitor reactions in real-time, providing valuable insights that are often missed with traditional offline analysis. mt.comspectroscopyonline.comnih.gov

In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors. rsc.orgrsc.orgresearchgate.net For reactions involving this compound, in-situ FTIR (ReactIR™) could be particularly powerful for monitoring the conversion of the sulfonyl chloride group (a strong IR absorber) into sulfonamides or sulfonate esters in real-time, allowing for precise determination of reaction endpoints and the detection of transient intermediates. acs.orgmt.com

Process Analytical Technology (PAT): The integration of these in-situ monitoring tools is a cornerstone of Process Analytical Technology (PAT). By providing continuous, real-time data on critical process parameters and reaction progress, PAT enables a more fundamental understanding of the chemistry, leading to improved process control, enhanced safety, and greater consistency in product quality, which is particularly important when scaling up production. numberanalytics.com

| Technique | Information Gained | Application for this compound |

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Monitoring the consumption of the sulfonyl chloride and formation of the sulfonamide/sulfonate product. |

| In-situ Raman Spectroscopy | Complements FTIR, excellent for monitoring C-I bonds and reactions in aqueous media. rsc.org | Tracking the progress of cross-coupling reactions at the iodo-position. |

| In-situ NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. rsc.org | Elucidating complex reaction mechanisms and identifying unexpected byproducts. |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the local structure and oxidation state of metal catalysts. researchgate.netnumberanalytics.com | Studying the active state and deactivation pathways of palladium or copper catalysts during cross-coupling. |

Q & A

Q. What are the recommended synthetic routes for preparing 2-iodo-5-methoxybenzenesulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves converting the corresponding sulfonic acid derivative to the sulfonyl chloride using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, sulfonic acids react with SOCl₂ under reflux (60–80°C) in anhydrous conditions, yielding sulfonyl chlorides . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Control of moisture is critical to avoid hydrolysis, and inert atmospheres (e.g., nitrogen) enhance yield .

Q. How can researchers safely handle and store this compound to prevent degradation?

- Methodological Answer : This compound is moisture-sensitive and should be stored in airtight containers under inert gas (e.g., argon) at –20°C. Handling requires personal protective equipment (PPE), including nitrile gloves and lab coats, in a fume hood to minimize inhalation risks. Work surfaces should be dry, and spills must be neutralized with sodium bicarbonate before disposal .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and iodo groups).

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) spectroscopy : Peaks near 1370 cm⁻¹ and 1170 cm⁻¹ indicate sulfonyl chloride functional groups.

- Elemental analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How does the electron-withdrawing iodo group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The iodine atom at the ortho position creates steric hindrance and electronic deactivation, slowing nucleophilic attack on the sulfonyl chloride group. Researchers can mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C). Kinetic studies via UV-Vis spectroscopy or HPLC can quantify reaction rates .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for sulfonation reactions involving this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete reaction modeling. Validate computational models (e.g., DFT calculations) by:

Q. How can researchers leverage this compound as a precursor in cross-coupling reactions?

- Methodological Answer : The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example:

- React with arylboronic acids under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C.

- Monitor by TLC and isolate products via column chromatography.

- Challenges include competing sulfonyl chloride reactivity, which may require protecting-group strategies .

Q. What are the stability limits of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays show degradation above 40°C or in alkaline conditions (pH > 9). To assess:

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use silica gel chromatography with hexane/ethyl acetate gradients (5–20% EtOAc) to separate polar byproducts. For highly impure batches, recrystallization from dichloromethane/hexane mixtures improves purity. Centrifugal partition chromatography (CPC) is an alternative for large-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。